1-Amino-3-pentylurea
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Overview
Description
1-Amino-3-pentylurea is an organic compound with the molecular formula C6H15N3O It is a derivative of urea, featuring an amino group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-pentylurea can be synthesized through several methods. One common approach involves the reaction of pentyl isocyanate with ammonia or an amine. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and may require a solvent such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and the use of catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-pentylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted urea compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce a wide range of substituted urea compounds.
Scientific Research Applications
1-Amino-3-pentylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex urea derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers and other materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 1-Amino-3-pentylurea involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
1-Amino-3-methylurea: Similar structure but with a methyl group instead of a pentyl chain.
1-Amino-3-ethylurea: Features an ethyl group in place of the pentyl chain.
1-Amino-3-propylurea: Contains a propyl group instead of a pentyl chain.
Uniqueness: 1-Amino-3-pentylurea is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in the synthesis of hydrophobic compounds or materials.
Properties
IUPAC Name |
1-amino-3-pentylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c1-2-3-4-5-8-6(10)9-7/h2-5,7H2,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFMFYJXDUTRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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